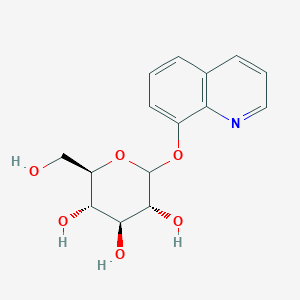

8-羟基喹啉-β-D-葡萄糖苷

描述

8-Hydroxyquinoline-beta-D-glucopyranoside is a compound that has been shown to be a useful alternative substrate for the differentiation of members of the family Enterobacteriaceae based on the presence or absence of beta-glucosidase . It is an organic compound derived from the heterocycle quinoline .

Synthesis Analysis

The synthesis of 8-Hydroxyquinoline-beta-D-glucopyranoside has been conducted in the phase transfer catalytic system of solid potassium carbonate anhydrous acetonitrile . The fully acetylated 8-hydroxyquinoline O-β-D-glucosaminides and its 2-methyl- and 5-chloro-derivatives were obtained by deacetylation according to Zemplen .Molecular Structure Analysis

The empirical formula of 8-Hydroxyquinoline-beta-D-glucopyranoside is C15H17NO6 . Its molecular weight is 307.30 . The SMILES string of the compound is OCC1OC(Oc2cccc3cccnc23)C(O)C(O)C1O .Chemical Reactions Analysis

8-Hydroxyquinoline-beta-D-glucopyranoside reacts with metal ions, losing the proton and forming 8-hydroxyquinolinato-chelate complexes . The aluminium complex is a common component of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis

The storage temperature of 8-Hydroxyquinoline-beta-D-glucopyranoside is -20°C . Its molecular weight is 307.30 .科学研究应用

Differentiation of Enterobacteriaceae

8-Hydroxyquinoline-beta-D-glucopyranoside has been shown to be a useful alternative substrate for the differentiation of members of the family Enterobacteriaceae based on the presence or absence of beta-glucosidase .

Potential Anti-Cancer Prodrugs

Gluconjugates of 8-hydroxyquinolines, including 8-Hydroxyquinoline-beta-D-glucopyranoside, have potential applications as anti-cancer prodrugs . They exhibit antiproliferative activity against different tumor cell lines in the presence of copper (II) ions .

Iron Chelators for Neuroprotection

8-Hydroxyquinolines, including 8-Hydroxyquinoline-beta-D-glucopyranoside, are known to exhibit a variety of biological activities, such as acting as iron-chelators for neuroprotection .

Inhibitors of 2OG-Dependent Enzymes

8-Hydroxyquinolines are known to act as inhibitors of 2OG-dependent enzymes .

Chelators of Metalloproteins

8-Hydroxyquinolines are known to act as chelators of metalloproteins .

Anti-HIV Agents

8-Hydroxyquinolines have been shown to have potential applications as anti-HIV agents .

Antifungal Agents

8-Hydroxyquinolines are known to act as antifungal agents .

Antileishmanial Agents

8-Hydroxyquinolines have been shown to have potential applications as antileishmanial agents .

作用机制

Target of Action

The primary target of 8-Hydroxyquinoline-beta-D-glucopyranoside is the enzyme beta-glucosidase . This enzyme is present in various members of the family Enterobacteriaceae . The compound serves as a substrate for this enzyme, aiding in the differentiation of these bacteria based on the presence or absence of beta-glucosidase .

Mode of Action

8-Hydroxyquinoline-beta-D-glucopyranoside interacts with its target, beta-glucosidase, through a process known as enzymatic cleavage . This interaction results in the compound being broken down by the enzyme . The cleavage of the compound is a key step in its mode of action, enabling it to exhibit its biological activities .

Biochemical Pathways

The cleavage of 8-Hydroxyquinoline-beta-D-glucopyranoside by beta-glucosidase is part of a larger biochemical pathway involving the metabolism of glucosides . This pathway plays a crucial role in various biological processes, including the regulation of energy production and the breakdown of complex carbohydrates .

Pharmacokinetics

The compound’s interaction with beta-glucosidase suggests that it may be metabolized in environments where this enzyme is present .

Result of Action

The cleavage of 8-Hydroxyquinoline-beta-D-glucopyranoside by beta-glucosidase results in the compound exhibiting antiproliferative activity against different tumor cell lines in the presence of copper (II) ions . This suggests that the compound may have potential anticancer properties .

Action Environment

The action of 8-Hydroxyquinoline-beta-D-glucopyranoside is influenced by environmental factors such as the presence of beta-glucosidase and copper (II) ions . These factors can affect the compound’s efficacy and stability. For instance, the absence of beta-glucosidase may hinder the compound’s ability to be metabolized and exert its biological effects .

安全和危害

未来方向

属性

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-quinolin-8-yloxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO6/c17-7-10-12(18)13(19)14(20)15(22-10)21-9-5-1-3-8-4-2-6-16-11(8)9/h1-6,10,12-15,17-20H,7H2/t10-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMXDESAZVPVGR-TVKJYDDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29266-96-4 | |

| Record name | 8-Quinolinyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29266-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyquinoline β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。